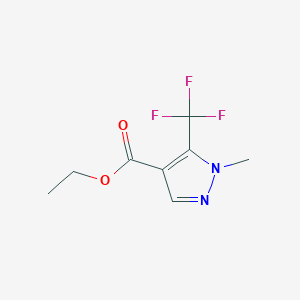

ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-12-13(2)6(5)8(9,10)11/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDQIVPSSDGXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371916 | |

| Record name | ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231285-86-2 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=231285-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a fluorinated heterocyclic compound that serves as a versatile building block in the synthesis of various biologically active molecules. Its strategic importance is particularly noted in the agrochemical and pharmaceutical industries. The presence of a trifluoromethyl group significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable intermediate for the development of novel fungicides, herbicides, and therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the known properties and synthetic considerations for this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other parameters are based on predictions and data from closely related analogues.

| Property | Value | Source |

| Molecular Formula | C₈H₉F₃N₂O₂ | [1] |

| Molecular Weight | 222.17 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 60-66 °C | [1] |

| Boiling Point | 85-90 °C at 2 mmHg | [MySkinRecipes] |

| Solubility | Soluble in various organic solvents | [1] |

| pKa | -2.85 ± 0.10 (Predicted) | [ChemBK] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) for this compound are not available in the public domain. However, based on the analysis of related pyrazole derivatives, the following characteristic spectral features can be anticipated.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the N-methyl group (a singlet). The pyrazole ring proton will also appear as a singlet.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the trifluoromethyl carbon, and the carbons of the ethyl and N-methyl groups.

Expected ¹⁹F NMR Spectral Data

The fluorine NMR spectrum is expected to show a singlet corresponding to the -CF₃ group.

Expected IR Spectral Data

The infrared spectrum will likely exhibit a strong absorption band for the C=O stretching of the ester group, typically in the range of 1700-1730 cm⁻¹. Other characteristic bands would include C-F stretching vibrations and C-H stretching of the alkyl and aromatic moieties.

Expected Mass Spectrometry Data

The mass spectrum should show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general synthetic approach for related 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives has been described, which can be adapted for the synthesis of the target molecule.[3]

The synthesis generally involves a multi-step process:

-

Formation of an enamine intermediate: Reaction of an active methylene compound with a suitable reagent.

-

Cyclization: Reaction of the enamine intermediate with a hydrazine derivative to form the pyrazole ring.

-

Esterification: Conversion of a carboxylic acid or its derivative to the corresponding ethyl ester.

A plausible synthetic workflow is illustrated in the diagram below.

Caption: Plausible synthetic workflow for the target compound.

Reactivity and Biological Activity

This compound is a stable compound under standard conditions.[1] The pyrazole ring is aromatic and generally resistant to oxidation and reduction. The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

This molecule is a key intermediate in the synthesis of a variety of agrochemicals, particularly fungicides.[1][2] Many pyrazole carboxamide fungicides act as succinate dehydrogenase inhibitors (SDHIs). SDH is a crucial enzyme in the mitochondrial electron transport chain, and its inhibition disrupts the fungal respiratory process, leading to cell death.

While no specific signaling pathways involving this particular molecule are documented, the general mechanism of action for SDHI fungicides is well-established.

Caption: General signaling pathway of SDHI fungicides.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. While basic physicochemical data are available, a comprehensive understanding of its properties is limited by the lack of publicly available experimental spectroscopic and reactivity data. Further research to fully characterize this compound would be highly beneficial for its application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]

The Trifluoromethyl Pyrazole Core: A Versatile Scaffold in Modern Drug Discovery and Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl pyrazole moiety has emerged as a privileged scaffold in medicinal chemistry and agrochemical research. The incorporation of the trifluoromethyl (CF3) group into the pyrazole ring significantly enhances metabolic stability, lipophilicity, and binding affinity of the resulting compounds. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of trifluoromethyl pyrazoles, with a focus on their therapeutic and agricultural applications.

Synthesis of Trifluoromethyl Pyrazoles

The synthesis of trifluoromethyl pyrazoles can be achieved through several strategic approaches. A common and effective method involves the cyclocondensation of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine derivative. This approach allows for the introduction of various substituents on the pyrazole ring, enabling the exploration of structure-activity relationships.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of trifluoromethyl pyrazole derivatives.

Caption: General workflow for the synthesis of trifluoromethyl pyrazoles.

Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This protocol describes the synthesis of a key intermediate used in the development of various biologically active trifluoromethyl pyrazoles.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Aqueous methyl hydrazine (40% w/w)

-

Water

Procedure:

-

Heat ethyl 4,4,4-trifluoroacetoacetate (150 g, 0.81 mol) to 85 °C in a reaction vessel.

-

Add aqueous methyl hydrazine (40% w/w, 103.2 g, 0.9 mol) dropwise over 2 hours, maintaining the reaction temperature between 90 and 94 °C.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours at 90-94 °C.

-

Add water (260 g) to the reaction mixture.

-

Distill off the low-boiling impurities at atmospheric pressure, collecting the distillate at a temperature of 92-96 °C.

-

Cool the resulting reaction mixture to 10 °C to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[1]

Biological Activities and Therapeutic Applications

Trifluoromethyl pyrazoles exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and insecticidal properties.

Anti-inflammatory Activity: COX-2 Inhibition

A significant number of trifluoromethyl pyrazole derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The trifluoromethyl group often plays a crucial role in the selective binding to the COX-2 active site.[2][3][4][5][6][7][8][9][10]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Celecoxib, a well-known COX-2 inhibitor containing a trifluoromethyl pyrazole core, selectively binds to the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: Inhibition of prostaglandin synthesis by trifluoromethyl pyrazoles.

Quantitative Data: COX-2 Inhibitory Activity

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected trifluoromethyl pyrazole-carboxamide derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| 3b | 0.46 | 3.82 | 0.12 |

| 3d | 5.61 | 4.92 | 1.14 |

| 3g | 4.45 | 2.65 | 1.68 |

| Ketoprofen | 0.78 | 0.164 | 0.21 |

Data sourced from Mohammed Hawash et al. (2025).[2]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the COX inhibitory activity of test compounds.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Test compound (dissolved in DMSO)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Colorimetric or fluorometric detection agent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (COX-1 or COX-2).

-

Add the test compound dilution or vehicle (for control) to the respective wells and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a specific time (e.g., 2 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a solution of stannous chloride).

-

Add the detection agent and measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11][12]

Antibacterial Activity

Several classes of trifluoromethyl pyrazole derivatives have demonstrated potent activity against a range of bacteria, particularly Gram-positive strains like Staphylococcus aureus (including MRSA) and Enterococcus species.[13][14][15][16]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table presents the MIC values of representative trifluoromethyl pyrazole derivatives against various bacterial strains.

| Compound | S. aureus ATCC 25923 (µg/mL) | S. aureus BAA-2312 (MRSA) (µg/mL) | E. faecalis ATCC 29212 (µg/mL) | E. faecium ATCC 700221 (VRE) (µg/mL) |

| 2 | 2 | 1 | 2 | 2 |

| 3 | 1 | 1 | 1 | 1 |

| 6 | 1 | 1 | 1 | 1 |

| 11 | 0.5 | 0.25 | 0.5 | 0.5 |

| 28 | 0.25 | 0.25 | 0.25 | 0.25 |

| 29 | 0.25 | 0.25 | 0.25 | 0.25 |

| Vancomycin | 1 | 1 | 2 | >128 |

| Daptomycin | 0.5 | 0.5 | 2 | 2 |

Data sourced from Al-Amin, M. et al. (2021).[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains

-

Mueller-Hinton broth (or other suitable growth medium)

-

Test compound (dissolved in DMSO)

-

96-well microplates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension to the desired final concentration in the growth medium.

-

Prepare serial two-fold dilutions of the test compound in the 96-well plates.

-

Inoculate each well with the diluted bacterial suspension.

-

Include a positive control (no compound) and a negative control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[17][18][19][20][21]

Immunosuppressive Activity: NFAT Inhibition

Certain bis(trifluoromethyl)pyrazoles (BTPs) have been identified as inhibitors of cytokine production, such as IL-2, by regulating the nuclear factor of activated T-cells (NFAT) transcription factor. Unlike cyclosporine and FK506, these compounds do not directly inhibit calcineurin.[22]

Mechanism of Action: Regulation of NFAT Signaling

BTPs are believed to interfere with the signaling cascade that leads to the activation and nuclear translocation of NFAT, thereby preventing the transcription of pro-inflammatory genes.

Caption: Proposed mechanism of NFAT inhibition by bis(trifluoromethyl)pyrazoles.

Agrochemical Applications: Insecticides

Trifluoromethyl pyrazoles are a cornerstone of modern insecticide development, with fipronil being a prominent example. These compounds are highly effective against a broad spectrum of insect pests.

Mechanism of Action: GABA Receptor Antagonism

Fipronil and related insecticides act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects. By blocking the GABA-gated chloride channels, these compounds disrupt the central nervous system, leading to hyperexcitation, paralysis, and death of the insect. The selectivity of these insecticides is attributed to their higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[23][24][25][26]

Signaling Pathway: Disruption of GABAergic Neurotransmission

Caption: Fipronil's antagonism of the insect GABA receptor.

Quantitative Data: GABA Receptor Binding Affinity

Trifluoromethyl pyrazole insecticides exhibit significantly higher affinity for insect GABA receptors than for mammalian receptors, which is the basis for their selective toxicity.

| Compound | Target | IC50 (nM) |

| Fipronil | Housefly GABA Receptor | 4 |

| Fipronil | Human GABA Receptor | 2169 |

Data sourced from Ratra and Casida (2001).[24]

Experimental Protocol: Radioligand Binding Assay for GABA Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA receptor.

Materials:

-

Membrane preparation from insect or mammalian brain tissue

-

Radioligand (e.g., [3H]GABA or [3H]Muscimol)

-

Test compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, combine the membrane preparation, the radioligand at a fixed concentration, and either the test compound, buffer (for total binding), or a high concentration of unlabeled GABA (for non-specific binding).

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and the percentage of inhibition by the test compound.

-

Determine the IC50 value of the test compound.[27][28][29][30][31]

Conclusion

The trifluoromethyl pyrazole scaffold is a testament to the power of fluorine chemistry in modulating the biological properties of heterocyclic compounds. Its presence in a diverse range of successful drugs and agrochemicals highlights its importance and versatility. The continued exploration of new synthetic methodologies and the elucidation of structure-activity relationships will undoubtedly lead to the discovery of novel trifluoromethyl pyrazole derivatives with enhanced efficacy and safety profiles for a wide array of applications.

References

- 1. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation | CoLab [colab.ws]

- 4. Quantitative structure-activity relationships for commercially available inhibitors of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Quantitative Structure-Activity Relationship ( QSAR ) Study of Cyclooxygenase-2 ( COX-2 ) Inhibitors | Semantic Scholar [semanticscholar.org]

- 9. Comparative QSAR analysis of cyclo-oxygenase2 inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acu.edu.in [acu.edu.in]

- 17. bio-protocol.org [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]

- 20. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. cabidigitallibrary.org [cabidigitallibrary.org]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. PDSP - GABA [kidbdev.med.unc.edu]

- 31. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

CAS Number: 231285-86-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a fluorinated heterocyclic compound that serves as a versatile building block in the synthesis of a variety of biologically active molecules. Its structural features, particularly the trifluoromethyl group and the pyrazole core, make it a compound of significant interest in the fields of agrochemicals and pharmaceuticals. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of molecules, often leading to improved efficacy and pharmacokinetic properties. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, synthesis, and biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.

| Property | Value |

| CAS Number | 231285-86-2 |

| Molecular Formula | C₈H₉F₃N₂O₂ |

| Molecular Weight | 222.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents |

| Purity | Typically ≥97% |

Synthesis

General Synthetic Workflow

The synthesis of pyrazole-4-carboxylates often involves the cyclocondensation of a hydrazine derivative with a suitably functionalized three-carbon component. For the target molecule, this would likely involve the reaction of methylhydrazine with a trifluoromethylated β-ketoester derivative.

Caption: General synthetic workflow for pyrazole-4-carboxylates.

Postulated Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of analogous compounds and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

-

Methylhydrazine

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

Dissolve ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in a suitable solvent such as ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of methylhydrazine to the cooled solution. A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activity and Potential Applications

This compound is primarily recognized as a key intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides.[1] The pyrazole scaffold is a common feature in many commercial pesticides.

Fungicidal Activity

Many pyrazole carboxamides are known to be potent fungicides that act by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungal cell's energy production, leading to its death. While specific biological data for this compound is not available, it is a precursor for the synthesis of such active ingredients.

The general mechanism of action for SDHI fungicides is illustrated in the following pathway diagram.

Caption: Mechanism of action of SDHI fungicides.

Herbicidal Activity

Certain pyrazole derivatives also exhibit herbicidal properties. The mode of action for pyrazole-based herbicides can vary, but some are known to inhibit pigment biosynthesis or amino acid synthesis in plants. The title compound serves as a valuable starting material for the exploration of new herbicidal agents.

Pharmaceutical Potential

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. Derivatives of pyrazole have been investigated for their potential in treating various conditions, including neurological disorders.[1] this compound provides a platform for the synthesis of novel compounds for drug discovery programs.

Conclusion

This compound is a significant chemical intermediate with considerable potential in the development of new agrochemicals and pharmaceuticals. Its synthesis, while not explicitly detailed in the literature for this specific isomer, can be achieved through established chemical transformations. The biological importance of the pyrazole scaffold, particularly in the context of SDHI fungicides, underscores the value of this compound as a building block for future research and development in crop protection and medicine. Further studies are warranted to fully elucidate the biological activity profile of derivatives of this compound.

References

An In-depth Technical Guide to Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a key heterocyclic compound with significant applications in the agrochemical and pharmaceutical industries. Due to its specific structural features, particularly the trifluoromethyl group, this molecule serves as a crucial intermediate in the development of advanced bioactive compounds.[1]

Chemical Structure and Properties

This compound is a substituted pyrazole ester. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. In this specific molecule, the nitrogen at position 1 is substituted with a methyl group, the carbon at position 5 is substituted with a trifluoromethyl group, and the carbon at position 4 is substituted with an ethyl carboxylate group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉F₃N₂O₂ | |

| Molecular Weight | 222.16 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C8H9F3N2O2/c1-3-15-7(14)5-4-12-13(2)6(5)8(9,10,11)/h4H,3H2,1-2H3 | |

| InChI Key | RQDQIVPSSDGXQU-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)c1cnn(C)c1C(F)(F)F |

Synthesis and Experimental Protocols

Proposed Synthesis Pathway:

A potential synthetic route is outlined below. This pathway is based on the known reactivity of the pyrazole ring system and methods for introducing functional groups.

References

ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate molecular weight

An In-depth Technical Guide to Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in chemical research and development. The document details its physicochemical properties, outlines a representative synthetic pathway, and discusses its applications, particularly in the agrochemical and pharmaceutical industries. This guide is intended for researchers, scientists, and professionals involved in drug discovery and chemical synthesis.

Physicochemical Properties

This compound is a white crystalline solid.[1] The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing reactivity, solubility in organic solvents, and biological activity.[1] A summary of its key quantitative data is presented below.

| Property | Value |

| Molecular Weight | 222.17 g/mol [1] |

| Molecular Formula | C₈H₉F₃N₂O₂[1] |

| CAS Number | 231285-86-2[1] |

| Melting Point | 60-66 °C[1] |

| Purity | ≥ 98% (as determined by HPLC)[1] |

| Appearance | White crystals[1] |

Synthesis and Workflow

The synthesis of substituted pyrazoles like this compound typically involves a key ring-forming condensation reaction followed by functional group modifications. A common strategy is the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by N-alkylation. The diagram below illustrates a generalized workflow for the synthesis of this class of compounds.

Caption: Generalized synthetic workflow for pyrazole carboxylates.

Experimental Protocols

While a specific protocol for this exact isomer is not detailed in the provided search results, a representative procedure for a key synthetic step—the N-methylation of a pyrazole ring—can be extrapolated from the synthesis of a closely related isomer, ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Objective: To synthesize the target compound via N-methylation of its precursor, ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Materials:

-

Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

-

N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (Methyl iodide)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Water (deionized)

Procedure:

-

Dissolve the starting pyrazole ester (1 equivalent) in anhydrous DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.5 equivalents) portion-wise to the cooled solution while stirring. Maintain the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for approximately 20-30 minutes after the addition of NaH is complete.

-

Add iodomethane (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to gradually warm to room temperature and stir overnight (approximately 18 hours).

-

Upon completion, partition the reaction mixture between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and then with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to afford the final product, this compound.

Applications in Research and Development

This pyrazole derivative is a valuable intermediate in the synthesis of more complex molecules, primarily for the agrochemical and pharmaceutical sectors.[1]

-

Agrochemicals: It serves as a key building block for modern fungicides and herbicides.[1] The trifluoromethyl group is known to enhance the efficacy and metabolic stability of the final active ingredients, leading to improved crop protection.[1]

-

Pharmaceuticals: In drug discovery, this compound is explored for its potential in developing novel therapeutic agents. Its structural motifs are relevant in designing molecules for treating neurological disorders.[1] The stability and reactivity of the compound make it an attractive starting point for creating new chemical entities with potentially enhanced efficacy and reduced toxicity.[1]

The logical relationship for its application is outlined in the following diagram.

Caption: Application pathways of the title compound.

Conclusion

This compound is a specialized chemical intermediate with significant utility. Its defined physicochemical properties and the established synthetic routes to related compounds make it a reliable component in multi-step synthesis. The presence of the trifluoromethyl group is key to its value, conferring enhanced biological activity to the downstream products in both agriculture and medicine. This guide summarizes the essential technical information for researchers and developers working with this compound.

References

An In-depth Technical Guide on the Safety and Handling of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

This guide provides a comprehensive overview of the safety and handling protocols for ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a key intermediate in the agrochemical and pharmaceutical industries.[1] The information is intended for researchers, scientists, and professionals in drug development and other relevant fields.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the safe handling and storage of the compound.

| Property | Value | Source |

| Molecular Formula | C₈H₉F₃N₂O₂ | [1] |

| Molecular Weight | 222.17 g/mol | [1] |

| Appearance | White crystals | [1] |

| Melting Point | 60-66 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| CAS Number | 231285-86-2 | [1] |

| PubChem ID | 2737211 | [1] |

| InChI Key | RQDQIVPSSDGXQU-UHFFFAOYSA-N | |

| SMILES String | CCOC(=O)c1cnn(C)c1C(F)(F)F |

Hazard Identification and Classification

Based on this related compound, the following GHS hazard classifications should be considered as potential risks:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2]

The following precautionary statements are advised:

| Code | Statement |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P301+P317 | IF SWALLOWED: Get medical help. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P337+P317 | If eye irritation persists: Get medical help. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Data derived from a structurally similar compound (CAS 175137-35-6) as a precautionary measure.[2]

Experimental Protocols: Safe Handling and Storage

The following protocols are based on general best practices for handling chemical intermediates of this nature and information from related pyrazole compounds.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling the compound. The following PPE is recommended:

-

Eye and Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][4]

3.2. Handling Procedures

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

3.3. Storage Conditions

-

Store in a dry, cool, and well-ventilated place.[3]

-

Keep container tightly closed.[3]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]

First-Aid Measures

In case of exposure, follow these first-aid protocols:

-

General Advice: If symptoms persist, seek medical attention.[3]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[3]

Fire-Fighting Measures and Accidental Release

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[3]

-

Hazardous Combustion Products: May include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]

-

Accidental Release: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Do not let the product enter drains.[3]

Logical Workflow for Hazard Mitigation

The following diagram illustrates a logical workflow for mitigating hazards associated with handling this compound.

Caption: Hazard Mitigation Workflow for Chemical Handling.

Reactivity and Stability

-

Chemical Stability: The compound is stable under recommended storage conditions.[1]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[3]

-

Hazardous Reactions: None under normal processing.[3]

This guide is intended to provide essential safety and handling information. It is crucial to consult all available safety data and conduct a thorough risk assessment before working with this chemical.

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and synthetic accessibility have led to the development of a wide array of therapeutic agents across diverse disease areas. This technical guide provides a comprehensive overview of the applications of pyrazole derivatives in medicinal chemistry, with a focus on their roles as anti-inflammatory, anticancer, and antimicrobial agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, quantitative structure-activity relationships, and key experimental protocols related to this important class of compounds.

Pyrazole Derivatives as Anti-inflammatory Agents: The Celecoxib Story

One of the most prominent examples of a pyrazole-based drug is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation.[1]

Mechanism of Action and Signaling Pathway

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[1][2] Unlike non-selective NSAIDs, Celecoxib shows a significantly higher affinity for COX-2 over COX-1, the latter of which is involved in maintaining the integrity of the gastric mucosa and platelet function. This selectivity is attributed to the presence of a sulfonamide side chain on the pyrazole core, which binds to a specific hydrophilic pocket in the COX-2 active site that is absent in COX-1.

The COX-2 signaling pathway in inflammation and its inhibition by Celecoxib are depicted below.

Quantitative Data: COX-1 vs. COX-2 Inhibition

The selectivity of Celecoxib and other pyrazole derivatives for COX-2 over COX-1 is a critical determinant of their therapeutic profile. This is typically quantified by comparing their half-maximal inhibitory concentrations (IC50) against both enzyme isoforms.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 30 | 0.05 | 600 | [3] |

| Valdecoxib | - | - | 30 | [4] |

| Etoricoxib | - | - | 106 | [4] |

Experimental Protocols

The synthesis of Celecoxib and related pyrazole derivatives is often achieved through the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][5][6]

Reaction: Condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.

Materials:

-

4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

-

4-sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Catalytic amount of hydrochloric acid

Procedure:

-

Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

-

Add a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Celecoxib.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This protocol outlines a general procedure for determining the IC50 values of a test compound against COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., Celecoxib)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

-

Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor).

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate for a defined period (e.g., 10 minutes) at the controlled temperature.

-

Terminate the reaction by adding a stop solution (e.g., a solution of hydrochloric acid).

-

Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX activity inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Pyrazole Derivatives in Oncology: Targeting Kinase Signaling

The pyrazole scaffold is a key component in numerous small-molecule kinase inhibitors developed for cancer therapy.[2] These compounds target dysregulated kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action and Signaling Pathways

Pyrazole-based kinase inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase and preventing the phosphorylation of downstream substrates. This blockade of signaling pathways can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth.[7] Key kinase targets for pyrazole derivatives include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[7][8][9]

The following diagram illustrates a generalized kinase signaling pathway and its inhibition by a pyrazole-based inhibitor.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

The anticancer potency of pyrazole-based kinase inhibitors is evaluated by their IC50 values against specific kinases and various cancer cell lines.

| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |

| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | [3] |

| Compound 6 (Pyrazole-based) | Aurora A | 160 | HCT116 (colon) | 0.39 | [3] |

| Compound 17 (Pyrazole-based) | Chk2 | 17.9 | - | - | [3] |

| Compound 3 (Fused Pyrazole) | EGFR | 60 | HEPG2 (liver) | 0.31 | [8] |

| Compound 9 (Fused Pyrazole) | VEGFR-2 | 220 | HEPG2 (liver) | 0.45 | [8] |

| Compound 4 (Pyrazole-based) | CDK2 | 3820 | MCF-7 (breast) | - | [10] |

| Compound 7d (Pyrazole-based) | CDK2 | 1470 | MCF-7 (breast) | - | [10] |

Experimental Protocols

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[10][11][12][13][14]

Materials:

-

Target kinase enzyme

-

Kinase-specific substrate

-

ATP

-

Test compound (pyrazole-based inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation:

-

Prepare a 1x kinase assay buffer.

-

Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

-

Assay Plate Setup (384-well format):

-

Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the appropriate wells.

-

Prepare the enzyme solution by diluting the kinase stock in 1x kinase assay buffer and add 2 µL to each well.

-

Prepare the substrate/ATP mixture in 1x kinase assay buffer. The final ATP concentration is typically at or near its Km for the kinase.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well (final reaction volume: 5 µL).

-

Shake the plate gently for 30 seconds.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Equilibrate the plate to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.[1][2][15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Pyrazole Derivatives as Antimicrobial Agents

The pyrazole scaffold has also been extensively explored for the development of novel antimicrobial agents to combat the growing threat of drug-resistant bacteria and fungi.[8][17][18][19]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and can involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with DNA replication.[18] For example, some pyrazole-thiazole hybrids have been shown to target bacterial DNA gyrase and topoisomerase IV.[18]

The following diagram illustrates a simplified workflow for the discovery of antimicrobial pyrazole derivatives.

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

The antimicrobial efficacy of pyrazole derivatives is determined by their Minimum Inhibitory Concentration (MIC) values against various microbial strains.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Compound 158 (Pyrazole-based) | S. aureus | 3.125 | [8] |

| Compound 159 (Pyrazole-based) | B. subtilis | 1.6125 | [8] |

| Compound 160 (pyrazole-based) | E. coli | 1.6125 | [8] |

| Compound 161 (pyrazole-based) | P. aeruginosa | 1.6125 | [8] |

| Compound 19 (Quinoline-pyrazole) | S. aureus | 0.12-0.98 | [18] |

| Compound 171 (Pyrazole-based) | Various bacteria & fungi | 0.0025-12.5 | [3] |

| Compound 7ai (Isoxazolol pyrazole) | R. solani (fungus) | 0.37 | [17] |

| Compound 26 (Pyrazole-based) | B. cinerea (fungus) | 2.432 | [20] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.[19]

Materials:

-

Test compound

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Inoculum suspension of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the liquid growth medium to achieve a range of concentrations.

-

Include a positive control well (medium with inoculum, no compound) and a negative control well (medium only).

-

Inoculate each well (except the negative control) with the standardized microbial suspension.

-

Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The pyrazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its presence in a range of clinically successful drugs and numerous drug candidates highlights its significance in medicinal chemistry. The ability to readily modify the pyrazole core allows for the fine-tuning of pharmacological properties, leading to compounds with high potency and selectivity against a variety of biological targets. This technical guide has provided a snapshot of the broad applicability of pyrazole derivatives, with a focus on their anti-inflammatory, anticancer, and antimicrobial activities. The detailed experimental protocols and quantitative data presented herein are intended to aid researchers in their efforts to further explore the therapeutic potential of this remarkable heterocyclic system. As our understanding of disease biology deepens, the pyrazole scaffold will undoubtedly continue to play a pivotal role in the design of the next generation of innovative medicines.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. jocpr.com [jocpr.com]

- 10. promega.com [promega.com]

- 11. ulab360.com [ulab360.com]

- 12. ulab360.com [ulab360.com]

- 13. carnabio.com [carnabio.com]

- 14. benchchem.com [benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into bioactive molecules has become a pillar of modern medicinal chemistry. Its unique electronic properties and steric profile allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties, often leading to dramatic improvements in efficacy, stability, and bioavailability. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group, supported by quantitative data, detailed experimental protocols, and logical and workflow diagrams to illustrate key concepts.

Core Physicochemical and Pharmacokinetic Effects of Trifluoromethylation

The introduction of a CF3 group can profoundly alter a molecule's properties in several key areas:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen bond.[1][2] This inherent strength makes the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] By replacing a metabolically labile methyl or hydrogen group at a known metabolic hotspot, a CF3 group can effectively block this pathway, a strategy known as "metabolic switching."[3] This leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[3][5]

-

Lipophilicity: The CF3 group is highly lipophilic, a property that significantly influences a molecule's ability to permeate biological membranes.[2][5] This enhanced lipophilicity can improve oral absorption, distribution into tissues, and penetration of the blood-brain barrier.[2] The Hansch lipophilicity parameter (π) for a CF3 group is approximately +0.88.[2] However, the impact on the overall molecule's lipophilicity, measured as logP or logD, is context-dependent and also influenced by other functional groups present.[6]

-

Binding Affinity: The strong electron-withdrawing nature of the CF3 group can significantly alter the electronic distribution within a molecule.[5][7] This can influence the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH and modulating its interaction with biological targets such as enzymes and receptors.[8] These electronic effects can lead to stronger hydrogen bonding, altered electrostatic interactions, and ultimately, increased binding affinity and potency.[1][9]

-

Bioavailability: By enhancing both metabolic stability and membrane permeability, the trifluoromethyl group often contributes to improved oral bioavailability.[2] A longer half-life means the drug remains in circulation for a longer period, and enhanced absorption ensures that a greater proportion of the administered dose reaches its target.

Quantitative Impact of Trifluoromethylation: Comparative Data

The following tables summarize the quantitative effects of introducing a trifluoromethyl group in place of a methyl group or hydrogen atom on key drug-like properties.

Table 1: Effect of Trifluoromethyl Group on Lipophilicity (logD) and Acidity (pKa)

| Molecule Pair | R | logD (pH 7.4) | pKa | Reference(s) |

| 2-(Thioalkyl)pyridine | -CH3 | 1.69 | 3.69 | [6][10] |

| -CF3 | 2.13 | 0.97 | [6][10] | |

| 2-(Thioethyl)pyridine | -CH2CH3 | 2.26 | 3.68 | [6][10] |

| 2-(Thiotrifluoroethyl)pyridine | -CH2CF3 | 2.43 | 1.49 | [6][10] |

| N-Acetyl Proline Analog | 4-CH3 | - | 3.58 (cis), 2.83 (trans) | |

| 4-CF3 | - | 3.21 (cis), 2.57 (trans) |

Table 2: Effect of Trifluoromethyl Group on Metabolic Stability

| Compound Pair | R | Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference(s) |

| Generic 2-Substituted Pyridine Analog (Hypothetical) | -CH3 | Shorter | Higher | [3][11] |

| -CF3 | Longer | Lower | [3][11] |

Note: Specific quantitative data for direct CH3 vs. CF3 comparisons in metabolic stability assays are often proprietary. The table reflects the generally observed and expected trend. The primary outcome is a significant reduction in the rate of metabolism for the CF3-containing analog.

Table 3: Effect of Trifluoromethyl Group on Binding Affinity (IC50)

| Drug/Analog Pair | Target | R | IC50 (µM) | Reference(s) |

| Isoxazole-based anticancer agent | MCF-7 cells | -H | 19.72 | [12] |

| -CF3 | 2.63 | [12] | ||

| Celecoxib Analog | COX-2 | -CH3 | ~0.015 | [13][14] |

| -CF3 | 3.09 | [13] | ||

| Norfluoxetine Enantiomers (in vivo) | Serotonin Uptake | R-enantiomer | >20 mg/kg | [15] |

| S-enantiomer | 3.8 mg/kg | [15] |

*Note on Celecoxib: The non-trifluoromethyl analog of Celecoxib is a conceptual comparison. The provided data for the TFM-C analog shows a significant decrease in COX-2 inhibitory activity, illustrating that the effect of the CF3 group is highly context-dependent and not always potency-enhancing. Celecoxib itself contains a CF3 group.

Experimental Protocols

Detailed methodologies for assessing the key parameters affected by trifluoromethylation are crucial for reproducible research.

Determination of Lipophilicity: Shake-Flask Method for logD

This protocol outlines the classic "shake-flask" method for determining the distribution coefficient (logD) at a specific pH, typically 7.4.[16][17][18]

Materials:

-

Test compound

-

n-Octanol (HPLC grade)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DMSO (for stock solutions)

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.[16]

-

Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).[16]

-

Partitioning:

-

Add a small volume of the stock solution to a vial containing a precise volume of the pre-saturated PBS.

-

Add a precise volume of pre-saturated n-octanol. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound.[18]

-

-

Equilibration: Cap the vial and shake vigorously using a vortex mixer for a fixed period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[17]

-

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for a sufficient time (e.g., 10-15 minutes) to ensure complete separation of the aqueous and organic layers.[17]

-

Sampling and Analysis: Carefully withdraw an aliquot from both the n-octanol and the PBS layers.

-

Quantification: Analyze the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: The logD is calculated using the following formula: LogD = log10([Concentration in n-Octanol] / [Concentration in PBS])

Assessment of Metabolic Stability: In Vitro Microsomal Stability Assay

This assay determines the rate of a compound's metabolism by liver enzymes, primarily CYPs, contained in microsomes.[5][19][20]

Materials:

-

Test compound

-

Liver microsomes (human, rat, etc.)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[19]

-

Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)

-

96-well plates or microcentrifuge tubes

-

Incubator set to 37°C

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the test compound solution at a starting concentration (e.g., 1 µM).[21]

-

Reaction Setup: In a 96-well plate, combine the microsomal solution and the test compound. Pre-incubate the plate at 37°C for a few minutes.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[20] A control reaction without the NADPH system should be run in parallel to assess non-enzymatic degradation.[21]

-

Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold stop solution to the corresponding wells.[5][20]

-

Protein Precipitation: After the final time point, centrifuge the plate at high speed to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

-

The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomes).[20]

-

Determination of Binding Affinity: Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound for a receptor by its ability to compete with a radiolabeled ligand that has a known affinity for the same receptor.[1][4][22]

Materials:

-

Cell membranes or purified receptors expressing the target of interest

-

Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known dissociation constant (Kd)

-

Unlabeled test compound

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

96-well filter plates (e.g., glass fiber filters)

-

Vacuum filtration manifold (cell harvester)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the unlabeled test compound. Prepare solutions of the radiolabeled ligand (at a fixed concentration, typically at or below its Kd) and the receptor-containing membranes in ice-cold assay buffer.[4]

-

Assay Setup: In a 96-well plate, add the assay buffer, the serially diluted test compound, the fixed concentration of radiolabeled ligand, and the membrane preparation to each well.[1]

-

Total Binding: Wells containing radioligand and membranes but no test compound.

-

Non-specific Binding (NSB): Wells containing a high concentration of an unlabeled ligand known to bind the target, in addition to the radioligand and membranes.[1]

-

-

Incubation: Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[4]

-

Separation of Bound and Free Ligand: Rapidly terminate the reaction by vacuum filtration through the filter plate. This traps the membranes with bound radioligand on the filter while the unbound ligand passes through.[4]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Specific Binding: Subtract the non-specific binding counts from the total binding and from the counts in the presence of the test compound.

-

IC50 Determination: Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: Convert the IC50 to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[4]

-

Visualizing Workflows and Concepts

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.

Caption: Logical diagram illustrating the influence of the trifluoromethyl group on molecular properties and resulting pharmacokinetic outcomes.

Caption: A step-by-step workflow diagram for the in vitro microsomal stability assay.

Caption: A step-by-step workflow diagram for the competitive radioligand binding assay.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the arsenal of the medicinal chemist. Its ability to confer metabolic stability, enhance lipophilicity, and modulate target binding affinity makes it a highly valuable substituent in the design of new therapeutic agents.[2] As demonstrated by the numerous FDA-approved drugs containing this moiety, such as fluoxetine and celecoxib, the strategic incorporation of a CF3 group can successfully address many of the challenges encountered in drug discovery and development. A thorough understanding of its effects, supported by robust experimental data, is essential for harnessing its full potential in the creation of next-generation medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. TNF-alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 13. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. Shake Flask LogD | Domainex [domainex.co.uk]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 20. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Core: A Versatile Scaffold for Novel Fungicides and Herbicides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a critical pharmacophore in the development of modern agrochemicals.[1][2] Its unique structural features and broad-spectrum biological activity have led to the successful commercialization of numerous high-performance fungicides and herbicides.[3][4] This technical guide delves into the discovery, synthesis, mode of action, and structure-activity relationships of novel fungicides and herbicides centered around the pyrazole core, providing a comprehensive resource for professionals in the field.

Fungicidal Activity of Pyrazole Derivatives

Pyrazole-containing compounds have demonstrated potent fungicidal activity against a wide range of plant pathogens.[5] A significant class of these fungicides are the pyrazole carboxamides, which have been extensively developed and commercialized.[6] Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), a crucial class of fungicides known for their high efficiency and low toxicity.[7]

Succinate Dehydrogenase Inhibitors (SDHIs)

SDHIs target the succinate dehydrogenase enzyme (also known as complex II) in the mitochondrial electron transport chain, disrupting the fungus's ability to produce ATP, the essential energy currency of the cell. This ultimately leads to cell death.[8] The pyrazole carboxamide scaffold has proven to be an excellent foundation for designing potent SDHIs.[9]

dot

Caption: Mechanism of action for pyrazole-based Succinate Dehydrogenase Inhibitors (SDHIs).

Quantitative Fungicidal Activity Data

The following tables summarize the in vitro antifungal activity of various novel pyrazole derivatives against several plant pathogenic fungi.

Table 1: Antifungal Activity of Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Derivatives [6]

| Compound | Target Fungi | EC50 (μg/mL) |

| 7ai | Rhizoctonia solani | 0.37 |

| Carbendazol (Control) | Rhizoctonia solani | Not specified, but 7ai was less effective |

Table 2: Fungicidal Activities of Novel Pyrazole Derivatives [10]